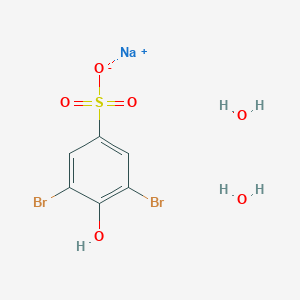
Colforsin dapropate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colforsin dapropate is a carboxylic ester derived from the condensation of forskolin with N,N-dimethyl-β-alanine. It is known for its water-soluble hydrochloride salt, which acts as an adenylyl cyclase activator. This compound has been studied for its cardiac selectivity and is used in the treatment of acute heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colforsin dapropate is synthesized through the condensation of forskolin with N,N-dimethyl-β-alanine. The reaction involves the formation of a carboxylic ester linkage between the carboxy group of N,N-dimethyl-β-alanine and the 6-hydroxy group of forskolin .
Industrial Production Methods: The pharmaceutical preparation of this compound hydrochloride involves combining the compound with an alkali metal halide to enhance its storage stability. The preparation can be achieved through a dry granulation method or a direct powder compaction method to ensure uniformity and stability .
Chemical Reactions Analysis
Types of Reactions: Colforsin dapropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester linkage in this compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Colforsin dapropate has a wide range of scientific research applications, including:
Mechanism of Action
Colforsin dapropate exerts its effects by directly stimulating adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A, which in turn phosphorylates various target proteins involved in cardiac contractility and vascular smooth muscle relaxation. The compound’s mechanism of action is independent of β-adrenoceptor-mediated pathways, making it beneficial for patients with chronic heart failure .
Comparison with Similar Compounds
Dobutamine: A catecholamine β-agonist that increases cardiac contractility but acts through β-adrenoceptor-mediated pathways.
Uniqueness of this compound: this compound is unique due to its water solubility and ability to directly activate adenylyl cyclase without involving β-adrenoceptors. This makes it particularly useful for patients who may not respond well to traditional β-agonists .
Properties
Molecular Formula |
C27H43NO8 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3 |
InChI Key |
RSOZZQTUMVBTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784261.png)
![methyl (1R,10S,12R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784268.png)





![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)





